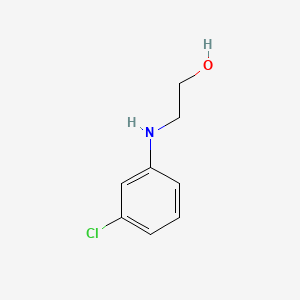

N-(2-hydroxyethyl)-3-chloroaniline

Description

N,N-Bis(2-hydroxyethyl)-3-chloroaniline (CAS 92-00-2) is a substituted aniline derivative with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . Structurally, it features a 3-chlorophenyl group linked to two hydroxyethyl moieties via an imino bridge. This compound is a white to reddish-yellow crystalline solid with a melting point of 84°C . It is primarily used in laboratory research, particularly in pharmaceutical and polymer chemistry, due to its polar hydroxyl groups, which enhance solubility and enable hydrogen bonding . Synonyms include N-(3-Chlorophenyl)diethanolamine and 2,2'-[(3-Chlorophenyl)imino]diethanol .

Properties

CAS No. |

6393-19-7 |

|---|---|

Molecular Formula |

C8H10ClNO |

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-(3-chloroanilino)ethanol |

InChI |

InChI=1S/C8H10ClNO/c9-7-2-1-3-8(6-7)10-4-5-11/h1-3,6,10-11H,4-5H2 |

InChI Key |

SOFUHSYORPZNQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The hydroxyethyl groups in N,N-Bis(2-hydroxyethyl)-3-chloroaniline significantly alter its properties compared to simpler substituted anilines. Key comparisons include:

| Compound | Molecular Weight (g/mol) | Substituent(s) | Melting Point (°C) | Water Solubility | Log P (Octanol-Water) |

|---|---|---|---|---|---|

| N,N-Bis(2-hydroxyethyl)-3-chloroaniline | 215.68 | -Cl, -N(CH₂CH₂OH)₂ | 84 | Moderate | ~1.2 (estimated) |

| 3-Chloroaniline | 127.57 | -Cl | -10 (liquid) | Low | 1.68 |

| N-Ethyl-3-chloroaniline | 169.65 | -Cl, -NHCH₂CH₃ | N/A | Insoluble | 2.45 |

| N-(2-Hydroxyethyl)-piperidine (analog) | 129.20 | -N(CH₂CH₂OH) | Liquid | High | -0.5 |

Key Observations :

- The hydroxyethyl groups increase polarity and melting point compared to 3-chloroaniline, which is a liquid at room temperature .

- Water solubility is enhanced relative to non-hydroxylated analogs (e.g., N-Ethyl-3-chloroaniline) due to hydrogen bonding .

- The log P value (estimated) suggests moderate lipophilicity, balancing solubility and membrane permeability, making it suitable for drug formulation .

Microbial Transformation Rates

Substituents critically influence biodegradation. A study on substituted anilines showed the following order of microbial transformation rates in aquatic environments: Aniline > 3-Bromoaniline > 3-Chloroaniline > 3-Methylaniline > 3-Methoxyaniline > 3-Nitroaniline > 3-Cyanoaniline .

- Steric parameters (e.g., van der Waals radius) correlate with rate constants (r² = 0.924–0.99), suggesting bulkier groups like hydroxyethyl would slow transformation .

Toxicity and Environmental Impact

- 3-Chloroaniline is toxic to aquatic life and resistant to degradation due to its electron-withdrawing chloro group .

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing N-(2-hydroxyethyl)-3-chloroaniline’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via H and C NMR to identify hydroxyethyl and chloro-substituent positions .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., hydroxyl, aromatic C-Cl) by comparing peaks to reference spectra .

- Melting Point Analysis : Verify purity using the reported melting point (84°C) and deviations indicate impurities .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity under reverse-phase conditions with UV detection.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage Conditions : Store in airtight containers at room temperature in a dry, well-ventilated area. Avoid prolonged exposure to light and humidity to prevent decomposition .

- Incompatibilities : Separate from oxidizing agents (e.g., peroxides, nitrates) to avoid hazardous reactions (e.g., HCl gas release) .

- Decomposition Monitoring : Regularly test stored samples via TGA (Thermogravimetric Analysis) to detect early degradation products like CO, CO, or HCl .

Q. What analytical techniques are suitable for detecting this compound in environmental matrices?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Extract samples using methylene chloride:benzene (1:1), derivatize if necessary, and compare retention times/spectra to standards .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for polar metabolites .

- UV-Vis Spectroscopy : Quantify aromatic amines in hydrolyzed samples at ~280 nm after alkaline digestion .

Advanced Research Questions

Q. How can reaction mechanisms for the hydrolysis of this compound be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates under varying pH/temperature. Use pseudo-first-order kinetics and Arrhenius plots to determine activation energy .

- Intermediate Trapping : Employ nucleophilic scavengers (e.g., NaN) to identify transient intermediates via LC-MS .

- Computational Modeling : Simulate transition states (e.g., DFT calculations) to predict SN pathways for chlorine displacement .

Q. What experimental design considerations are critical for studying microbial degradation of this compound?

- Methodological Answer :

- Bioaugmentation Strategies : Inoculate activated sludge with GFP-tagged Comamonas testosteroni I2gfp and monitor degradation efficiency via HPLC .

- Community Dynamics : Use Denaturing Gradient Gel Electrophoresis (DGGE) of 16S rRNA to assess microbial shifts post-inoculation .

- Metabolite Profiling : Detect chlorocatechol intermediates via GC-MS after derivatization with BSTFA .

Q. How can contradictions in stability data for 3-chloroaniline derivatives be resolved during environmental sampling?

- Methodological Answer :

- Immediate Analysis : Process samples within 24 hours to prevent analyte degradation, as delayed analysis leads to underestimation .

- Stabilization Protocols : Add preservatives (e.g., 1% HCl) to inhibit microbial activity and autoxidation .

- Matrix-Specific Validation : Conduct recovery tests in relevant matrices (e.g., soil, water) to account for matrix effects .

Q. What methodologies optimize the synthesis of conductive polymers from this compound?

- Methodological Answer :

- Oxidative Polymerization : Use sodium dichromate (0.0255 M) in 0.8 M HCl, varying monomer concentrations (0.0956 M) to maximize conductivity .

- Kinetic Control : Measure reaction rates via UV-Vis at 600 nm; higher HCl concentrations increase initial polymerization rates but reduce molecular weight .

- Material Characterization : Analyze conductivity (four-probe method), crystallinity (XRD), and thermal stability (TGA/DTA) .

Q. How can researchers differentiate this compound metabolites from precursor compounds in toxicological studies?

- Methodological Answer :

- Metabolite Profiling : Incubate with liver microsomes, extract metabolites using SPE cartridges, and identify via GC-MS with acetylated derivatives .

- Isotopic Labeling : Use C-labeled analogs to trace metabolic pathways and distinguish from background contaminants .

- Enzymatic Inhibition : Apply CYP450 inhibitors (e.g., ketoconazole) to isolate specific metabolic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.